molecular formula C16H19ClN4O B214237 (4-benzylpiperazin-1-yl)(4-chloro-1-methyl-1H-pyrazol-5-yl)methanone

(4-benzylpiperazin-1-yl)(4-chloro-1-methyl-1H-pyrazol-5-yl)methanone

Cat. No. B214237
M. Wt: 318.8 g/mol
InChI Key: ZKZXOGDIPKGZOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-benzylpiperazin-1-yl)(4-chloro-1-methyl-1H-pyrazol-5-yl)methanone is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of (4-benzylpiperazin-1-yl)(4-chloro-1-methyl-1H-pyrazol-5-yl)methanone involves its interaction with specific enzymes and receptors in the body. It has been shown to inhibit the activity of certain enzymes such as monoamine oxidase and acetylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. It also exhibits binding affinity for certain receptors such as the dopamine D2 receptor and the serotonin 5-HT1A receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4-benzylpiperazin-1-yl)(4-chloro-1-methyl-1H-pyrazol-5-yl)methanone are dependent on its mechanism of action. It has been shown to increase the levels of certain neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain, leading to enhanced mood and cognitive function. It also exhibits potential neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using (4-benzylpiperazin-1-yl)(4-chloro-1-methyl-1H-pyrazol-5-yl)methanone in lab experiments include its potent inhibitory activity against specific enzymes and receptors, making it a valuable tool for drug discovery and development. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

For the study of (4-benzylpiperazin-1-yl)(4-chloro-1-methyl-1H-pyrazol-5-yl)methanone include the development of novel drug candidates based on its structure and mechanism of action. It also has potential applications in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. Further studies are needed to determine its safety and efficacy in animal and human trials. Additionally, the development of new synthesis methods and purification techniques can improve the yield and purity of the compound.

Synthesis Methods

The synthesis of (4-benzylpiperazin-1-yl)(4-chloro-1-methyl-1H-pyrazol-5-yl)methanone involves the reaction of 4-chloro-1-methyl-1H-pyrazole-5-carbaldehyde with 4-benzylpiperazine in the presence of a suitable catalyst. The reaction proceeds via a nucleophilic addition-elimination mechanism to yield the desired product. The purity of the compound can be improved through various purification techniques such as column chromatography and recrystallization.

Scientific Research Applications

(4-benzylpiperazin-1-yl)(4-chloro-1-methyl-1H-pyrazol-5-yl)methanone has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit potent inhibitory activity against certain enzymes and receptors, making it a promising candidate for drug development.

properties

Product Name

(4-benzylpiperazin-1-yl)(4-chloro-1-methyl-1H-pyrazol-5-yl)methanone

Molecular Formula

C16H19ClN4O

Molecular Weight

318.8 g/mol

IUPAC Name

(4-benzylpiperazin-1-yl)-(4-chloro-2-methylpyrazol-3-yl)methanone

InChI

InChI=1S/C16H19ClN4O/c1-19-15(14(17)11-18-19)16(22)21-9-7-20(8-10-21)12-13-5-3-2-4-6-13/h2-6,11H,7-10,12H2,1H3

InChI Key

ZKZXOGDIPKGZOV-UHFFFAOYSA-N

SMILES

CN1C(=C(C=N1)Cl)C(=O)N2CCN(CC2)CC3=CC=CC=C3

Canonical SMILES

CN1C(=C(C=N1)Cl)C(=O)N2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

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